Ethyl 3,3-difluoropyrrolidine-2-carboxylate
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Overview
Description
Ethyl 3,3-difluoropyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H11F2NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of fluorine atoms in the molecule enhances its chemical stability and reactivity, making it a valuable compound in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3-difluoropyrrolidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-oxo-3-piperidinecarboxylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods utilize automated systems to precisely control reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-difluoropyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 3,3-difluoropyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,3-difluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3,3-difluoropyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
3,3-Difluoropyrrolidine: Lacks the ester group, leading to different reactivity and applications.
Ethyl 2-oxo-3-piperidinecarboxylate: Contains a carbonyl group instead of fluorine atoms, affecting its chemical properties.
Pyrrolidine-2-carboxylate: Does not have fluorine atoms, resulting in lower stability and reactivity.
The unique presence of fluorine atoms in this compound enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 3,3-difluoropyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c1-2-12-6(11)5-7(8,9)3-4-10-5/h5,10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZCOOKFTRIMJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCN1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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